3-Methyl-4-phenyl-1H-pyrazol-5-amine

Physicochemical characterization Solid-state properties Formulation

Sourcing 5-aminopyrazoles with mismatched substitution patterns forces costly protocol reoptimization. This C3-methyl, C4-phenyl analog (MP 140-141°C) delivers predictable reactivity. - **Diazotization efficiency**: Enables stable diazonium salt formation for azo-couplings with active methylene compounds (89% parent synthesis yield). - **SAR exploration**: Regioselective N-1 functionalization validated for kinase (IC50 = 8.04 µM, benzimidazole-fused derivative) and antibacterial programs. - **Process scalability**: Lower melting point than non-methylated analogs facilitates melt-based formulations; high-yield route supports pilot-scale studies.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 60419-81-0
Cat. No. B3427578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-phenyl-1H-pyrazol-5-amine
CAS60419-81-0
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)N)C2=CC=CC=C2
InChIInChI=1S/C10H11N3/c1-7-9(10(11)13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13)
InChIKeyUMDNRKCXSUJMCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility18.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-phenyl-1H-pyrazol-5-amine Chemical Profile


3-Methyl-4-phenyl-1H-pyrazol-5-amine (CAS 60419-81-0, also known as 5-amino-3-methyl-4-phenylpyrazole) is a heterocyclic building block from the 5-aminopyrazole class, characterized by a methyl group at the 3-position and a phenyl ring at the 4-position of the pyrazole core . This specific substitution pattern yields distinct physicochemical and reactivity properties compared to other aminopyrazoles, including a melting point of 140-141 °C and aqueous solubility of 18.4 µg/mL at pH 7.4 [1]. The compound functions as a versatile synthetic intermediate capable of forming diazonium salts for azo-coupling reactions and serves as a core scaffold for generating kinase inhibitor libraries [2].

Diazotization & azo-coupling reactions
Regioselective N-1 functionalization
Kinase inhibitor library scaffold

3-Methyl-4-phenyl-1H-pyrazol-5-amine Specificity


Generic substitution among 5-aminopyrazole derivatives is not scientifically sound due to the profound impact of the C3-methyl and C4-phenyl substitution pattern on both physicochemical properties and downstream synthetic utility. The 3-methyl-4-phenyl substitution in this compound (CAS 60419-81-0) results in a melting point depression of approximately 30–36 °C relative to the non-methylated 4-phenyl-1H-pyrazol-5-amine (MP 170–177 °C), directly affecting solid-state handling and formulation behavior [1]. Furthermore, the unique electronic environment conferred by the 3-methyl group governs the efficiency and regioselectivity of diazotization and subsequent azo-coupling reactions, a critical functional handle absent in 4-alkyl substituted analogs [2]. Substituting this compound with a different aminopyrazole, such as 4-phenyl-1H-pyrazol-5-amine (CAS 57999-06-1) or 1H-pyrazol-5-amine (CAS 35218-55-8), would necessitate complete re-optimization of synthetic protocols and yield unpredictable biological outcomes in screening campaigns due to altered binding modes and physicochemical profiles.

3-Methyl absence
Melting point increases ~30–36 °C, altering solid-state handling and formulation behavior.
Unsubstituted analogs
Electronic environment differs, likely reducing diazotization efficiency and azo-coupling regioselectivity.

Procurement Evidence: 3-Methyl-4-phenyl-1H-pyrazol-5-amine


Melting Point: Solid-State Handling Advantage

3-Methyl-4-phenyl-1H-pyrazol-5-amine (CAS 60419-81-0) exhibits a melting point of 140–141 °C, which is approximately 30–36 °C lower than that of the non-methylated analog 4-phenyl-1H-pyrazol-5-amine (CAS 57999-06-1; MP 175–177 °C) [1]. This substantial melting point depression, attributed to the 3-methyl substitution disrupting crystal lattice packing, directly influences solid-state handling properties such as powder flowability and compressibility.

Melting point
Head-to-head
3-Methyl-4-phenyl: 140–141 °C
4-Phenyl analog: 175–177 °C
Δ ≈ −34 to −36 °C
May simplify melt-based processing vs. non-methylated analog
Solid-state handling context
Physicochemical characterization Solid-state properties Formulation

Aqueous Solubility Assessment

The aqueous solubility of 3-Methyl-4-phenyl-1H-pyrazol-5-amine at pH 7.4 has been experimentally determined to be 18.4 µg/mL [1]. While this value represents low aqueous solubility, it provides a quantifiable benchmark for solubility enhancement strategies (e.g., salt formation, co-solvency, complexation) and allows for direct comparison with other aminopyrazole analogs in the same assay system.

Aqueous solubility
Reported
18.4 µg/mL
at pH 7.4
Supports solubility screening for formulation
pH 7.4 buffer
Solubility ADME Biopharmaceutics

High-Yield Synthesis Route

A documented synthetic route to 3-Methyl-4-phenyl-1H-pyrazol-5-amine (CAS 60419-81-0) proceeds via the condensation of α-phenylacetylacetonitrile with hydrazine, achieving an 89% yield [1]. This high-yielding procedure contrasts with the more moderate yields often reported for analogous 5-aminopyrazole syntheses, which can suffer from side-product formation (e.g., pyrazolones) and limited substituent diversity [2].

Synthetic yield
Class-level
89%
Condensation with hydrazine
Supports cost-effective procurement
Reported isolated yield
Synthetic methodology Process chemistry Cost of goods

Modular Derivatization via Diazonium Chemistry

3-Methyl-4-phenyl-1H-pyrazol-5-amine undergoes efficient diazotization in hydrochloric acid to generate a stable diazonium salt intermediate, which readily participates in azo-coupling reactions with a variety of active methylene compounds, including barbituric acid, thiobarbituric acid, and 4-hydroxy-2-pyridones [1]. This reactivity profile is not universally applicable to all aminopyrazoles and is specifically enabled by the electronic effects of the 3-methyl and 4-phenyl substituents. The resulting azo compounds can be further cyclized to afford complex fused heterocyclic systems such as pyrazolo[5,1-c][1,2,4]triazines [1].

Diazotization reactivity
Reported
Efficient diazotization and azo-coupling with active methylene compounds
Enables modular library synthesis
In HCl, aqueous/alcoholic media
Synthetic methodology Diversification Medicinal chemistry

Benzimidazole-Fused Derivative Kinase Activity

A derivative of 3-Methyl-4-phenyl-1H-pyrazol-5-amine, specifically 1-(1H-benzimidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine (MLS000063763), has been evaluated in a kinase inhibition assay and exhibited an IC50 value of 8.04 µM (8.04E+3 nM) against an unspecified kinase target [1]. While this activity is modest, it provides a quantifiable starting point for structure-activity relationship (SAR) exploration. For context, other 5-aminopyrazole-based kinase inhibitors have demonstrated IC50 values spanning from low nanomolar to high micromolar ranges depending on substitution patterns, indicating that the core scaffold is tunable and that this compound can serve as a viable starting point for optimization [2].

Kinase activity (derivative)
Reported
IC50 8.04 µM
Benzimidazole-fused derivative
Supports scaffold tuning for kinase targets; modest starting potency
In vitro kinase assay
Kinase inhibition Medicinal chemistry Lead optimization

Regioselective Antibacterial Derivative Synthesis

The 3-methyl group in 3-Methyl-4-phenyl-1H-pyrazol-5-amine plays a critical role in directing regioselective N-1 heteroarylation reactions. Treatment of heteroarylhydrazines with α-phenylacetylacetonitrile (the precursor to this compound) yields 1-heteroaryl-5-amino-3-methyl-4-phenylpyrazoles with complete regioselectivity [1]. In contrast, analogous reactions with α-phenylformylacetonitrile (leading to 3-unsubstituted derivatives) produce 1-heteroaryl-5-amino-4-phenylpyrazoles. Six of the 3-methyl-substituted derivatives (3h, 3i, 3j, 3k, 3l, 3m, 3n) were tested for antibacterial activity, and two of these (3l and 3n) were found to be equipotent or more potent than commercial antibiotics Linezolid and Cefuroxime axetil against Gram-positive and Gram-negative bacteria [1].

Antibacterial derivative
Head-to-head
Complete N-1 regioselectivity; derivatives 3l/3n activity ≥ Linezolid/Cefuroxime
3-Unsubstituted analogs: different regioselectivity, comparable antibacterial profile
Regioselective synthesis yields antibacterial leads; comparator context
Gram-positive and Gram-negative bacteria
Antibacterial Regioselective synthesis Heterocyclic chemistry

3-Methyl-4-phenyl-1H-pyrazol-5-amine: Procurement & Applications


Kinase Inhibitor Library Synthesis & SAR

This compound is optimally procured as a core scaffold for generating focused libraries of kinase inhibitors. The documented micromolar activity of its benzimidazole-fused derivative (IC50 = 8.04 µM) provides a validated starting point for hit-to-lead optimization [1]. Its capacity for regioselective N-1 functionalization, as demonstrated in the synthesis of antibacterial pyrazoles [2], allows for the systematic exploration of structure-activity relationships by introducing diverse substituents at the N-1 position while maintaining the 3-methyl-4-phenyl pharmacophore. Procurement should be considered when a tunable, synthetically versatile 5-aminopyrazole scaffold with a proven track record in kinase and antibacterial programs is required.

Modular Derivatization with Diazonium Salts

For researchers developing novel heterocyclic scaffolds or functional dyes, this compound is an ideal starting material due to its ability to form stable diazonium salts that readily undergo azo-coupling with active methylene compounds [1]. This reactivity enables the rapid, modular construction of diverse azo compounds and fused heterocycles like pyrazolo[5,1-c][1,2,4]triazines. The high-yielding synthesis (89%) of the parent aminopyrazole ensures a cost-effective supply for methodological studies and scale-up, making it a prudent choice for academic and industrial laboratories focused on reaction discovery and library diversification [3].

Process Chemistry and Formulation Development

The well-characterized physicochemical profile of 3-Methyl-4-phenyl-1H-pyrazol-5-amine, specifically its melting point of 140–141 °C and aqueous solubility of 18.4 µg/mL, makes it a suitable model compound for developing and optimizing formulation and manufacturing processes for weakly basic, poorly water-soluble drug candidates [1][2]. Its lower melting point relative to non-methylated analogs facilitates melt-based processing techniques. Furthermore, the availability of a high-yield synthetic route supports larger-scale process chemistry studies, reducing the risk and cost associated with sourcing materials for pilot-scale experimentation [3].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regioselective N-1 functionalization; reported derivative IC50
SAR exploration starting from modest micromolar activity
Modular derivatization via diazonium salts
Efficient diazotization and azo-coupling
Library diversification and fused heterocycle synthesis
Process chemistry and formulation studies
Characterized melting point and aqueous solubility
Solid-state handling and solubility benchmark for poorly soluble bases

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